Prulifloxacin is a synthetic fluoroquinolone antibacterial prodrug. [] After oral administration, it is rapidly and completely hydrolyzed to its active metabolite, ulifloxacin, by esterases in the gastrointestinal tract. [, ] Prulifloxacin itself does not exhibit significant antibacterial activity. [] In scientific research, prulifloxacin serves as a valuable tool for studying bacterial resistance mechanisms, exploring synergistic antibacterial effects, and developing novel drug delivery systems.
Although prulifloxacin itself is inactive, its active metabolite ulifloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, ] By inhibiting these enzymes, ulifloxacin disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.
Prulifloxacin has been studied extensively for its in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. [, , , , ] This research focuses on understanding prulifloxacin's effectiveness against specific pathogens, such as Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae, and evaluating its potential for treating various infections, including urinary tract infections, respiratory tract infections, and chronic bacterial prostatitis. [, , , , , , , ] Furthermore, researchers are investigating the potential for prulifloxacin to induce bacterial resistance and comparing its resistance profile to other fluoroquinolones. [, ]
To enhance prulifloxacin's therapeutic potential, researchers are exploring novel drug delivery systems. [] One study focused on developing a prulifloxacin liposome gel, aiming to improve drug stability, achieve sustained release, and potentially enhance its efficacy for topical applications. []
Recognizing the limitations of monotherapy, researchers are investigating the synergistic antibacterial effects of prulifloxacin in combination with other antimicrobial agents. [] A study explored the combined effect of prulifloxacin and berberine chloride, demonstrating enhanced antibacterial activity against several bacterial strains compared to prulifloxacin alone. [] This research highlights the potential of combination therapies to combat bacterial infections effectively.
Several studies have focused on developing and validating sensitive and selective analytical methods for quantifying prulifloxacin in various matrices, including pharmaceutical formulations, urine, and serum samples. [, , , , , ] These methods utilize techniques like high-performance liquid chromatography (HPLC), spectrofluorimetry, and chemiluminescence, providing valuable tools for quality control, pharmacokinetic studies, and therapeutic drug monitoring. [, , , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6